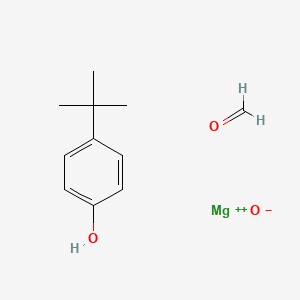
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, azo linkages, and the presence of halogenated pyrimidine and naphthalene rings. This compound is often used in various industrial applications, particularly in the field of dyes and pigments due to its vibrant color properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Subsequent sulfonation introduces the sulfonic acid groups, and the final product is obtained by neutralizing with potassium and sodium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo linkages can be reduced to form corresponding amines.
Substitution: Halogen atoms in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones and nitroso derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a dye intermediate and as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, it is used as a staining agent for microscopy and as a marker in various biochemical assays.
Medicine
While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, it is primarily used in the production of dyes and pigments. Its vibrant color properties make it suitable for textile, paper, and ink industries.
作用机制
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo linkages can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding affinity to various substrates. The molecular targets include enzymes and receptors that interact with the aromatic and azo functionalities, leading to specific biochemical and physiological effects.
相似化合物的比较
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-
- 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-bromo-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-3-((5-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-6-((2,5-disulfophenyl)azo)-5-hydroxy-, potassium sodium salt lies in its specific halogenation pattern and the presence of multiple sulfonic acid groups. These features confer distinct chemical reactivity and solubility properties, making it particularly valuable in specific industrial applications.
属性
CAS 编号 |
72828-70-7 |
|---|---|
分子式 |
C26H12ClF2K2N8Na3O16S5 |
分子量 |
1073.4 g/mol |
IUPAC 名称 |
dipotassium;trisodium;4-amino-3-[[5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H17ClF2N8O16S5.2K.3Na/c27-19-24(28)32-26(29)33-25(19)31-10-1-3-14(55(42,43)44)12(7-10)34-36-21-16(57(48,49)50)5-9-6-17(58(51,52)53)22(23(38)18(9)20(21)30)37-35-13-8-11(54(39,40)41)2-4-15(13)56(45,46)47;;;;;/h1-8,38H,30H2,(H,31,32,33)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5 |
InChI 键 |
KQDZEZVGTDJJON-UHFFFAOYSA-I |
规范 SMILES |
C1=CC(=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



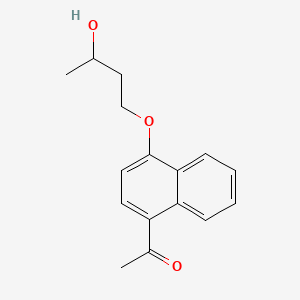
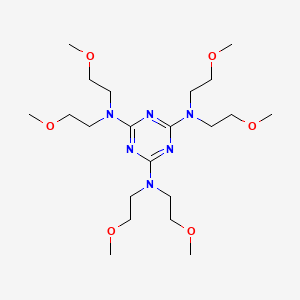
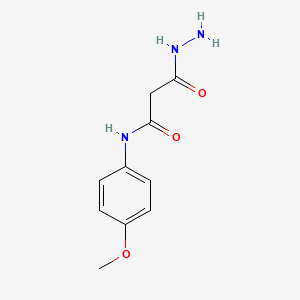
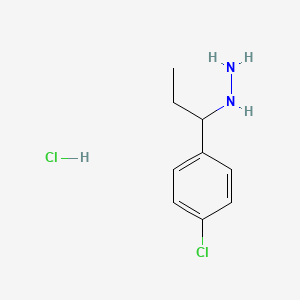

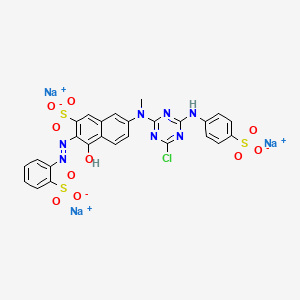
![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
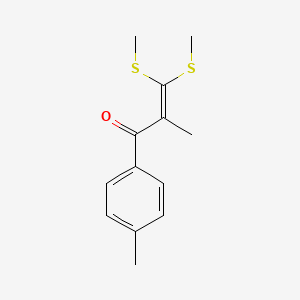



![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)
